molecular formula C11H15BrFNO B2649609 [(4-Bromo-3-fluorophenyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1501367-29-8

[(4-Bromo-3-fluorophenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B2649609
CAS No.: 1501367-29-8
M. Wt: 276.149
InChI Key: VXLUAZQKBMNRGZ-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine is a chemical compound that has garnered attention in scientific research due to its unique structure and properties. It is identified by the CAS number 1501367-29-8 and has a molecular weight of 276.15 g/mol . The molecular formula for this compound is C11H15BrFNO .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromo-3-fluorophenyl)methyl]amine
  • (4-Bromo-3-fluorophenyl)methylamine
  • (4-Bromo-3-fluorophenyl)methylamine

Uniqueness

(4-Bromo-3-fluorophenyl)methylamine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO/c1-8(7-15-2)14-6-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUAZQKBMNRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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